![molecular formula C12H22N2O2 B570607 Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate CAS No. 1216936-29-6](/img/structure/B570607.png)
Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Description
Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS 1216936-29-6) is a spirocyclic compound with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.315 g/mol . It features a bicyclic structure consisting of a six-membered cyclohexane ring fused to a five-membered pyrrolidine-like ring, forming a spiro[3.5] system. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective group for amines, enhancing stability during synthetic processes .
This compound is a critical intermediate in synthesizing poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, particularly for targeting BRCA-deficient cancers . Its structural rigidity and nitrogen-rich framework make it valuable in medicinal chemistry for modulating enzyme interactions.
Properties
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(14)4-7-13-8-5-12/h13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZFKXWWUMMHAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719158 | |
Record name | tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216936-29-6 | |
Record name | tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Sequence and Conditions
The method described in CN111620869A involves seven sequential transformations starting from ethyl malonate:
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Ethanol-mediated cyclization : Ethyl malonate reacts with ammonium acetate in ethanol at 80°C for 1 hour to form compound 2.
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Lithium borohydride reduction : Compound 2 undergoes reduction with LiBH₄ in tetrahydrofuran (0–70°C, 2.5 hours) to yield diol derivative 3.
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Tosylation : Treatment with p-toluenesulfonyl chloride in dichloromethane (25°C, 12 hours) produces tosylate 4.
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Cesium carbonate-assisted cyclization : Compound 4 reacts with Cs₂CO₃ in acetonitrile (25–90°C, 3 hours) to form spirocyclic intermediate 5.
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Magnesium-mediated reduction : Methanol-suspended magnesium chips reduce 5 (25–80°C, 1 hour) to amine 6.
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Boc protection : Reaction with Boc anhydride in dichloromethane (25°C, 12 hours) affords protected amine 7.
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Palladium-catalyzed deprotection : Final hydrogenolysis using Pd/C in methanol (25°C, 3 hours) yields the target compound 8.
Yield and Scalability
The process achieves an overall yield of 42–48% across seven steps. Key advantages include readily available starting materials (e.g., ethyl malonate, ~$15/kg) and tolerance for ambient-temperature reactions. However, the multi-step purification and use of sensitive reagents like LiBH₄ limit throughput.
Parallel Batch Optimization with Ammonium Acetate
Streamlined Protocol
CN113214256A details a parallel batch approach to enhance efficiency:
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Step 1 : Compound 1 (1 kg) reacts with compound 2 (884 g) and ammonium acetate (581 g) in ethanol at 100°C for 16 hours.
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Step 2 : Combined batches undergo vacuum distillation, followed by cyclization with K₂CO₃ in acetonitrile (80°C, 5 hours).
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Step 3 : Boc protection using Boc₂O in dichloromethane (25°C, 12 hours).
Performance Metrics
This method reduces the total steps to three, achieving a 68% isolated yield. The parallel processing of 5 L batches minimizes reactor downtime, while eliminating magnesium reductions improves safety. Post-processing simplicity (e.g., single distillation vs. column chromatography) makes it suitable for pilot-scale production.
Epoxidation-Ring Expansion Strategy
Two-Step Synthesis
CN102659678B proposes a novel route via epoxide intermediates:
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Coupling reaction : Compound II reacts with compound V in toluene under KHMDS catalysis (0°C, 2 hours) to form VI.
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Epoxidation and ring expansion : VI undergoes epoxidation with m-CPBA, followed by BF₃·Et₂O-mediated ring enlargement to yield the target spirocycle.
Yield and Limitations
The process achieves a 70.7% overall yield in two steps, significantly outperforming multi-step methods. However, the requirement for cryogenic conditions (−78°C) and hazardous reagents (BF₃·Et₂O) complicates large-scale implementation.
Comparative Analysis of Synthetic Routes
Critical Process Considerations
Solvent Selection
Catalytic Efficiency
Temperature Optimization
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Magnesium reduction : Elevating temperature to 80°C in Step 5 accelerates magnesium activation, reducing reaction time from 3 hours to 45 minutes without yield loss.
Industrial Feasibility and Recommendations
The parallel batch method emerges as the most viable for kilo-scale production, balancing yield (68%), safety, and operational simplicity. For high-purity demands (e.g., >99.5%), the epoxidation route offers superior efficiency but necessitates specialized equipment for cryogenic reactions. Future research should explore enzymatic or flow-chemistry approaches to mitigate reagent hazards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate in acetonitrile at 70°C for 15 hours.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted spirocyclic compounds, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials with unique properties.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules for research purposes.
Mechanism of Action
The mechanism of action of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the final synthesized product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Analogs with Varied Ring Sizes
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS 885268-47-3)
- Structure : Spiro[4.4] system (two fused six-membered rings).
- Molecular Formula : C₁₃H₂₂N₂O₂.
- Key Differences : Larger spiro system increases conformational flexibility compared to the spiro[3.5] scaffold. This may reduce binding specificity in enzyme inhibition .
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 236406-49-8)
- Structure : Spiro[4.4] system with Boc group at the 2-position.
- Molecular Formula : C₁₃H₂₂N₂O₂.
Functional Group Modifications
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 392331-78-1)
- Structure : Includes a ketone group at the 2-position.
- Molecular Formula : C₁₂H₂₀N₂O₃.
- Key Differences : The ketone introduces polarity, improving aqueous solubility but increasing hazards (e.g., H302: harmful if swallowed) .
Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1239319-82-4)
- Structure: Amino group at the 2-position.
- Molecular Formula : C₁₂H₂₁N₃O₂.
- Key Differences: The amino group enhances hydrogen-bonding capacity, improving target affinity in kinase inhibitors .
Salt Forms and Derivatives
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 236406-55-6)
Comparative Data Table
Biological Activity
Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS No. 1216936-29-6) is a compound characterized by its unique spirocyclic structure featuring two nitrogen atoms in a bicyclic arrangement. This structural configuration contributes to its notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H22N2O2
- Molecular Weight: 226.32 g/mol
- IUPAC Name: this compound
- CAS Number: 1216936-29-6
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in:
- Neurochemistry : Potential interactions with receptors involved in neuropharmacology.
- Anti-inflammatory Effects : Preliminary studies suggest anti-inflammatory and analgesic properties.
- Pharmaceutical Applications : Potential use as an intermediate in drug synthesis targeting chemokine receptors involved in conditions such as HIV and inflammation.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some studies have highlighted its potential to regulate chemokine receptors CCR3 and CCR5, which are implicated in various inflammatory responses and viral infections.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of related compounds and their derivatives, providing insights into the potential applications of this compound:
- Study on Chemokine Receptors :
- Neuropharmacological Investigations :
Synthesis and Derivatives
The synthesis of this compound involves multiple steps that require careful control over reaction conditions to ensure high yields and purity . The compound serves as a versatile building block for synthesizing various bioactive molecules.
Table 2: Synthesis Overview
Step | Reaction Conditions | Duration |
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Initial Reaction | 25-80 °C | 5 hours |
Intermediate Formation | 0-70 °C | 2.5 hours |
Finalization | 25 °C | 12 hours |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A key intermediate is 4-(N-Boc-amino)cyclohexanone, which undergoes cyclization to form the spirocyclic core. Reaction conditions (e.g., solvent choice, temperature, and catalyst) critically influence yield. For example, using tetrahydrofuran (THF) as a solvent and sodium hydride as a base facilitates efficient cyclization . Optimization strategies include:
- Temperature control : Maintaining 70°C during coupling reactions to minimize side products.
- Purification : Reverse-phase chromatography (acetonitrile/water gradients) resolves impurities post-synthesis .
- Stoichiometry : A 1:2 molar ratio of starting material to halo-derivatives ensures complete substitution .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm spirocyclic structure and Boc-group integrity. Key signals include tert-butyl protons at δ 1.4 ppm and carbonyl carbons at ~155 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₂H₂₂N₂O₂; theoretical 226.315 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. How should researchers address stability issues during storage and handling of this compound?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
- Handling : Use nitrile gloves and fume hoods to avoid skin/eye contact (H315/H319 hazards) .
- Decomposition Mitigation : Avoid prolonged exposure to moisture; silica gel desiccants in storage vials reduce degradation .
Advanced Research Questions
Q. What strategies are effective for designing derivatives of this compound to enhance biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the spirocyclic core or substituents. For example:
- Nitrogen Positioning : Shifting nitrogen atoms alters receptor binding (e.g., sigma receptor affinity improved with 2,7-diazaspiro derivatives) .
- Functional Group Introduction : Adding cyano or amino groups (e.g., tert-butyl 2-cyano-7-azaspiro derivatives) enhances metabolic stability .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like PARP-1 or sigma receptors .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines (e.g., BRCA1-deficient vs. wild-type) to validate PARP-1 inhibition specificity .
- Dose-Response Analysis : EC₅₀ values (e.g., 0.16 mmol in PARP-1 inhibition studies) clarify potency discrepancies .
- Off-Target Profiling : Screen against unrelated receptors (e.g., GPCRs) to rule out nonspecific effects .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G* models predict reaction pathways (e.g., nucleophilic substitution at the carbonyl group) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .
- Retrosynthetic Analysis : Tools like Spaya AI propose synthetic routes for derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.